molecular formula C13H18N2O4S2 B2549837 N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide CAS No. 2034421-51-5

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide

Cat. No.: B2549837
CAS No.: 2034421-51-5
M. Wt: 330.42
InChI Key: FPJPBECUGGGXMF-UHFFFAOYSA-N
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Description

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide is a complex organic compound characterized by the presence of a thiazepane ring, a thiophene group, and an acetamide moiety

Preparation Methods

The synthesis of N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the thiazepane ring, followed by the introduction of the thiophene group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)acetamide can be compared with other similar compounds, such as:

  • N-(4-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)phenyl)acetamide
  • 4-(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c1-10(16)14-9-13(17)15-5-4-12(11-3-2-7-20-11)21(18,19)8-6-15/h2-3,7,12H,4-6,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJPBECUGGGXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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